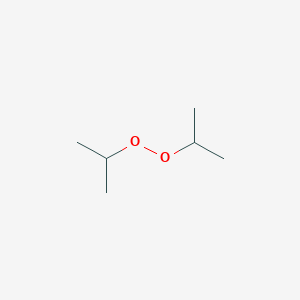
Peroxide, bis(1-methylethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide, is a chemical compound with the molecular formula C6H14O2. It is a colorless and highly reactive organic peroxide that is widely used in various industrial applications.
Wirkmechanismus
The mechanism of action of Peroxide, bis(1-methylethyl) peroxide involves the generation of free radicals through homolytic cleavage of the O-O bond. The generated free radicals can then initiate a chain reaction, leading to the formation of various organic compounds. The high reactivity of Peroxide, bis(1-methylethyl) peroxide makes it an effective radical initiator in various polymerization and oxidation reactions.
Biochemische Und Physiologische Effekte
Diisopropyl peroxide is highly reactive and can cause severe irritation and burns upon contact with skin or eyes. It is also a potent respiratory irritant and can cause respiratory distress if inhaled in high concentrations. The biochemical and physiological effects of Peroxide, bis(1-methylethyl) peroxide on living organisms are not well studied, and further research is needed to understand its potential toxicity and health effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diisopropyl peroxide is a highly reactive and versatile compound that can be used as a radical initiator in various polymerization and oxidation reactions. Its high reactivity and low cost make it an attractive alternative to other radical initiators such as azobisisobutyronitrile (AIBN). However, the high reactivity of Peroxide, bis(1-methylethyl) peroxide also makes it potentially hazardous to handle, requiring careful control of temperature and pressure to ensure safe and optimal use.
Zukünftige Richtungen
For research could include the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its use in new applications such as catalysis and nanotechnology.
In conclusion, Peroxide, bis(1-methylethyl) peroxide is a highly reactive and versatile organic peroxide that has numerous applications in industrial and scientific research. Its potential uses and limitations are still being explored, and further research is needed to fully understand its properties and potential health effects.
Synthesemethoden
Diisopropyl peroxide is typically synthesized by the reaction of hydrogen peroxide with Peroxide, bis(1-methylethyl) ether in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a free radical mechanism, resulting in the formation of Peroxide, bis(1-methylethyl) peroxide and water. The synthesis process is highly exothermic and requires careful control of temperature and pressure to ensure optimal yield and purity.
Wissenschaftliche Forschungsanwendungen
Diisopropyl peroxide has been extensively studied for its potential applications in organic synthesis, polymerization, and oxidation reactions. It is commonly used as a radical initiator in various polymerization reactions, such as the synthesis of polyethylene and polystyrene. Additionally, it can be used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes or ketones.
Eigenschaften
CAS-Nummer |
16642-57-2 |
|---|---|
Produktname |
Peroxide, bis(1-methylethyl) |
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2-propan-2-ylperoxypropane |
InChI |
InChI=1S/C6H14O2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
NFPBWZOKGZKYRE-UHFFFAOYSA-N |
SMILES |
CC(C)OOC(C)C |
Kanonische SMILES |
CC(C)OOC(C)C |
Andere CAS-Nummern |
16642-57-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



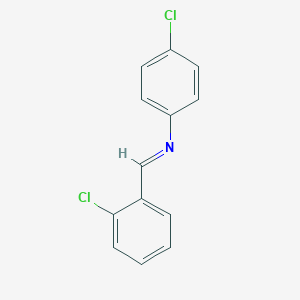

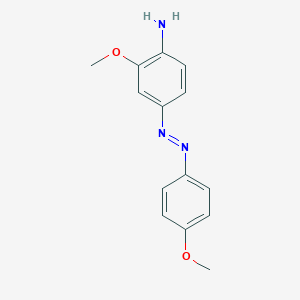
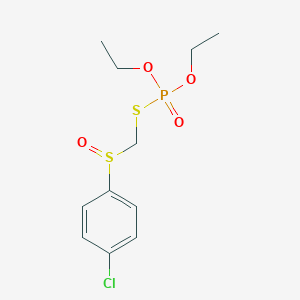
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
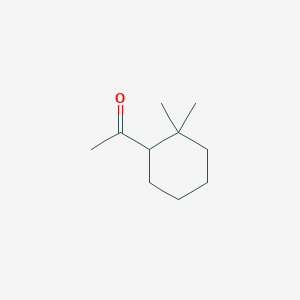
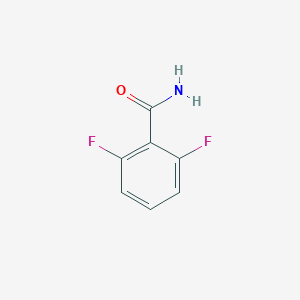
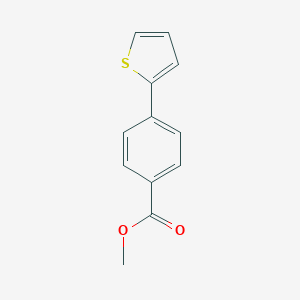

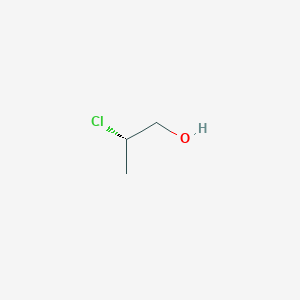
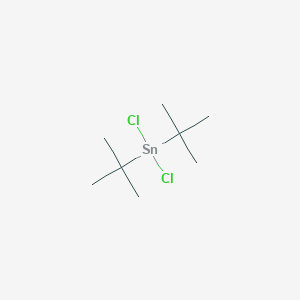
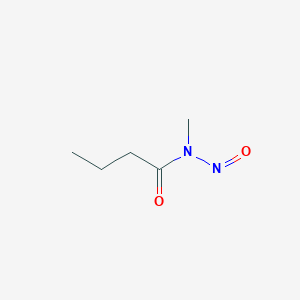

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)